Methyl (E)-2-decen-4-ynoate

Description

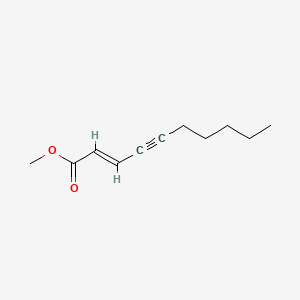

Methyl (E)-2-decen-4-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a decen-4-ynoate backbone

Properties

CAS No. |

94133-53-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl (E)-dec-2-en-4-ynoate |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+ |

InChI Key |

FNVRFNHQECKJHC-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCC#C/C=C/C(=O)OC |

Canonical SMILES |

CCCCCC#CC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach involves the reaction of an alkyne with a suitable esterifying agent under controlled conditions. For instance, the reaction of 2-decen-4-yne with methanol in the presence of a catalyst can yield this compound. The reaction typically requires a base such as sodium methoxide and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Oxidation Reactions

Methyl (E)-2-decen-4-ynoate undergoes oxidation primarily at the alkyne group, converting it to carboxylic acids or ketones. Key reagents include:

-

Potassium permanganate (KMnO₄) : In acidic conditions, KMnO₄ oxidizes the alkyne to a carboxylic acid.

-

Chromium trioxide (CrO₃) : Selective oxidation under controlled conditions yields ketones.

Table 1: Oxidation Products

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, heated | Carboxylic acid |

| CrO₃ | Controlled | Ketone |

Reduction Reactions

The alkyne group can be reduced to alkenes or alkanes using catalytic hydrogenation or hydride reagents:

-

Palladium on carbon (Pd/C) with H₂ : Partial reduction yields an alkene.

-

Lithium aluminum hydride (LiAlH₄) : Full reduction converts the alkyne to an alkane.

Table 2: Reduction Products

| Reagent | Conditions | Product |

|---|---|---|

| Pd/C, H₂ | Catalytic | Alkene |

| LiAlH₄ | Anhydrous ether | Alkane |

Substitution Reactions

The ester group undergoes nucleophilic substitution under basic conditions:

-

Sodium methoxide (NaOMe) : Replaces the methyl group with other alcohols to form diverse esters.

-

Ammonia (NH₃) : Converts the ester to an amide.

Table 3: Substitution Reactions

| Reagent | Conditions | Product |

|---|---|---|

| NaOMe | Basic | Other esters |

| NH₃ | Neutral | Amide |

Cyclization Reactions

Palladium/amine cocatalyzed carbocyclization, as studied in related systems, involves enamine intermediates and Heck-like C–C bond formation . While direct evidence for this compound is limited, analogous alkynes undergo:

-

Enamine formation : Reaction with amines generates intermediates.

-

Cyclization : Palladium-catalyzed insertion forms cyclic products .

Enzymatic and Biochemical Reactions

The ester group undergoes hydrolysis under enzymatic or basic conditions, releasing methanol and the corresponding carboxylic acid. This reactivity is critical in metabolic pathways and biochemical processes.

Research Findings

Scientific Research Applications

Methyl (E)-2-decen-4-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, with interest in its ability to form bioactive molecules.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl (E)-2-decen-4-ynoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming cyclic compounds that may have biological activity. The pathways involved include ester hydrolysis and alkyne cycloaddition, which are catalyzed by specific enzymes or chemical reagents.

Comparison with Similar Compounds

Methyl (E)-2-decen-4-ynoate can be compared with other similar compounds, such as:

Methyl (E)-2-decen-4-ene: Lacks the alkyne group, making it less reactive in certain cycloaddition reactions.

Methyl (E)-2-decen-4-ynoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Methyl (E)-2-octen-4-ynoate: Has a shorter carbon chain, influencing its physical properties and applications.

The uniqueness of this compound lies in its combination of an ester and an alkyne group, providing a versatile platform for various chemical transformations and applications.

Biological Activity

Methyl (E)-2-decen-4-ynoate is an alkyne compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its alkyne functional group, which allows it to participate in various chemical reactions. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Its structure is defined by the following formula:

- Chemical Formula : C₁₃H₂₄O₂

- CAS Number : 94133-53-6

The biological activity of this compound is largely attributed to its interaction with biological molecules through several mechanisms:

- Ester Hydrolysis : The ester group can hydrolyze to release corresponding acids, which may participate in metabolic pathways.

- Cycloaddition Reactions : The alkyne group can engage in cycloaddition reactions, forming cyclic compounds that exhibit biological activity.

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Some studies suggest that derivatives of alkyne compounds can demonstrate antimicrobial properties against certain pathogens.

- Cytotoxic Effects : Investigations into similar compounds have shown potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Data Table: Biological Activities and Research Findings

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations. This suggests that further exploration into its use as a chemotherapeutic agent may be warranted.

Safety and Toxicological Considerations

While the biological activities are promising, safety assessments are crucial. Current data indicate that this compound does not exhibit significant genotoxicity or reproductive toxicity based on available studies . However, comprehensive toxicological evaluations are necessary to establish safe usage levels in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.